

Spironolactone chemical structure and properties

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Compound of Interest

Compound Name: Sendanolactone

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Spironolactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone is a synthetic 17-lactone steroid that functions as a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).^{[1][2][3]} It is widely utilized in the treatment of conditions such as heart failure, hypertension, and edema.^[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to spironolactone for professionals in research and drug development.

Chemical Structure and Properties

Spironolactone, with the IUPAC name S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate, is a well-characterized molecule. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Spironolactone

Identifier	Value
IUPAC Name	S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
CAS Number	52-01-7
Molecular Formula	C ₂₄ H ₃₂ O ₄ S
Molecular Weight	416.57 g/mol

Table 2: Physicochemical Properties of Spironolactone

Property	Value
Melting Point	198-209 °C (with decomposition)
Boiling Point	597 °C at 760 mmHg
pKa	-4.9 (strong acid), 18.0 (weak acid)
LogP	2.78
Water Solubility	22 mg/L at 20°C
Solubility in Organic Solvents	
Chloroform	Freely soluble
Ethanol	Soluble
Methanol	Slightly soluble
Ethyl Acetate	Soluble
Benzene	Very soluble

Spectroscopic Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of spironolactone exhibits characteristic peaks corresponding to its functional groups. Key assignments include:

- $\sim 1770\text{ cm}^{-1}$: γ -lactone C=O stretch
- $\sim 1690\text{ cm}^{-1}$: Thioacetyl C=O stretch
- $\sim 1670\text{ cm}^{-1}$: Ring C=O stretch
- $\sim 1615\text{ cm}^{-1}$: C=C stretch[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for the structural elucidation of spironolactone. The chemical shifts for all atoms have been assigned through 1D and 2D NMR experiments.[5][6]

Mass Spectrometry (MS)

Mass spectrometry of spironolactone can be challenging due to in-source fragmentation.[7][8] Derivatization techniques, such as with Girard's reagent P, can improve signal intensity and reduce fragmentation.[7][8] Common fragment ions observed include m/z 341 and 107.[9]

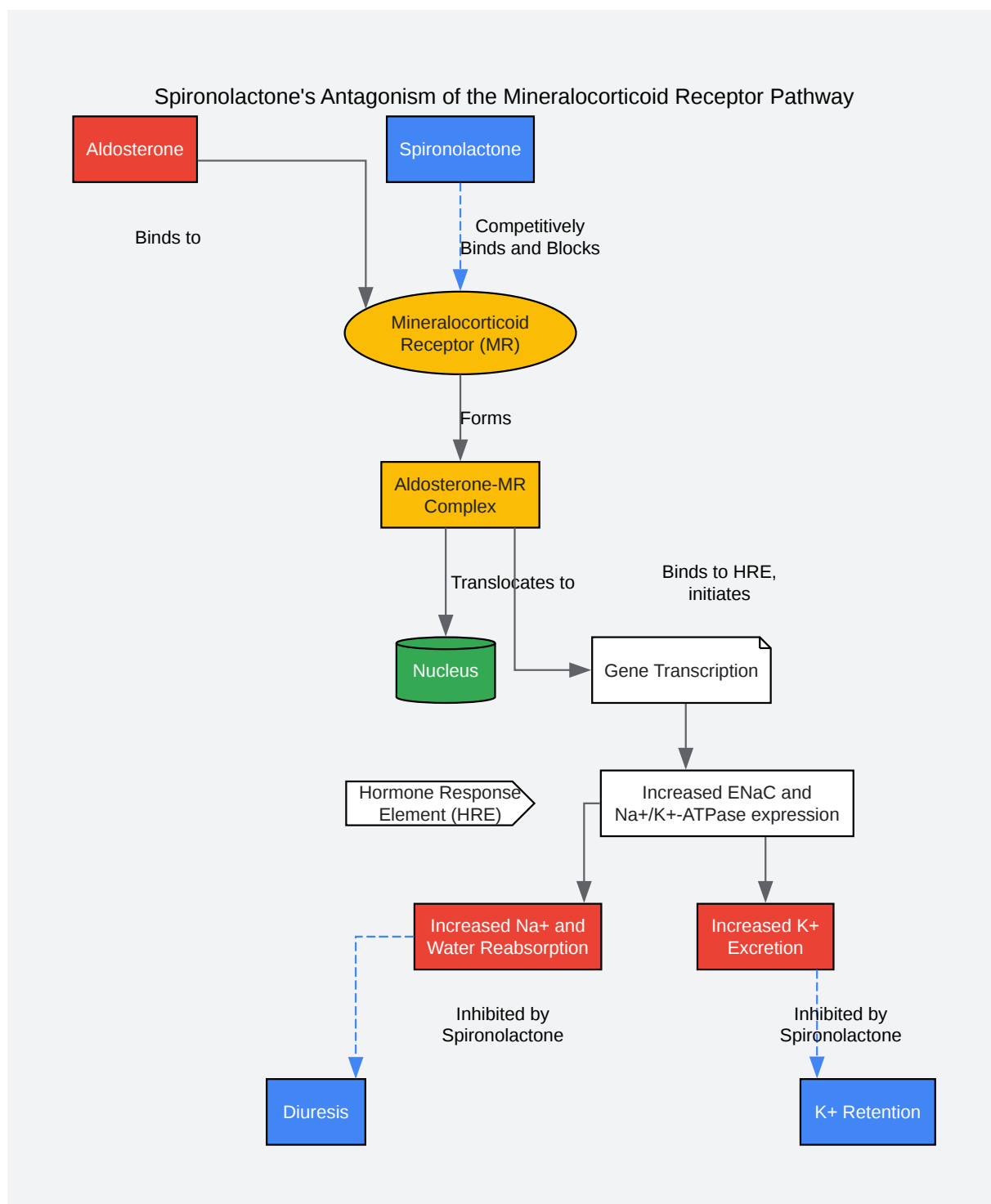
Mechanism of Action and Signaling Pathway

Spironolactone exerts its effects primarily by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[1][2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, plays a crucial role in regulating blood pressure and electrolyte balance.

The binding of aldosterone to the MR in epithelial cells, particularly in the distal nephron of the kidney, triggers a signaling cascade. This involves the translocation of the aldosterone-MR complex to the nucleus, where it binds to hormone-response elements on target genes.[10] This genomic pathway leads to the increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na^+/K^+ -ATPase pump, resulting in sodium and water reabsorption and potassium excretion.[11]

Spironolactone, by blocking the MR, prevents these downstream effects, leading to diuresis and potassium retention. In addition to this classical genomic pathway, aldosterone can also

elicit rapid, non-genomic effects through membrane-associated MR and other receptors, involving second messengers like calcium and protein kinases.[10]



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Caption: Spironolactone competitively antagonizes the mineralocorticoid receptor.

Experimental Protocols

Melting Point Determination

The melting point of spironolactone can be determined using a standard capillary melting point apparatus. The sample is introduced into a capillary tube, which is then heated in a calibrated apparatus. The temperature at which the substance melts is recorded. A typical procedure involves inserting the capillary tube into a bath at approximately 125°C and heating at a rate of about 10°C per minute. Near the expected melting range, the heating rate is reduced to about 3°C per minute for accurate determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.^{[12][13][14][15][16]}

- **Preparation:** An excess amount of spironolactone is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Quantification:** The concentration of spironolactone in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

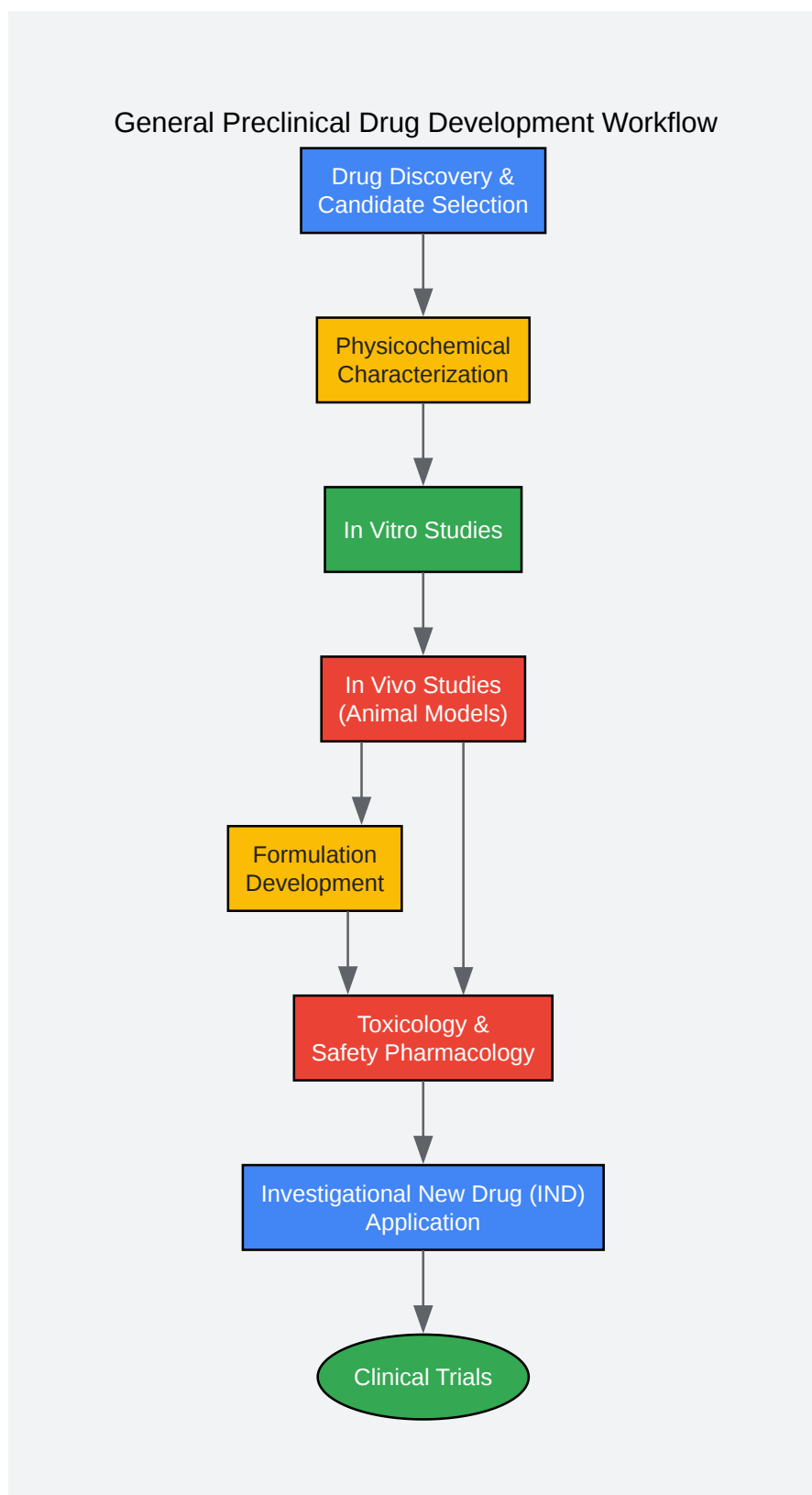
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.^{[17][18][19][20][21]}

- **Sample Preparation:** A known concentration of spironolactone is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds. The ionic strength is typically maintained with a salt like KCl.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **pH Measurement:** The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
- **Data Analysis:** The pKa value is determined from the titration curve, typically at the half-equivalence point where the concentrations of the acidic and basic forms of the analyte are equal.

Experimental and Drug Development Workflow

The characterization and preclinical development of a drug candidate like spironolactone follows a structured workflow to ensure safety and efficacy before clinical trials.



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Caption: A typical workflow for preclinical drug development.

This workflow begins with the identification of a promising compound and proceeds through rigorous characterization and testing.^{[22][23][24][25][26]}

- Drug Discovery and Candidate Selection: Initial screening and identification of lead compounds with desired biological activity.
- Physicochemical Characterization: Detailed analysis of the compound's chemical and physical properties as outlined in this guide.
- In Vitro Studies: Evaluation of the drug's mechanism of action, efficacy, and potential toxicity in cell-based assays.
- In Vivo Studies: Assessment of the drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics in animal models.^[23]
- Formulation Development: Creation of a stable and effective dosage form for administration.
- Toxicology and Safety Pharmacology: Comprehensive testing to identify potential adverse effects and establish a safe dosage range.
- Investigational New Drug (IND) Application: Submission of all preclinical data to regulatory authorities for approval to begin human clinical trials.
- Clinical Trials: Evaluation of the drug's safety and efficacy in human subjects.

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